![molecular formula C16H18N4O3S4 B3010753 1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-2-carboxamide CAS No. 1222534-19-1](/img/structure/B3010753.png)

1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

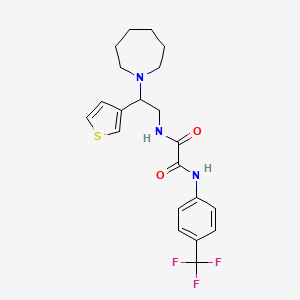

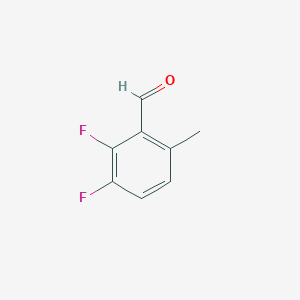

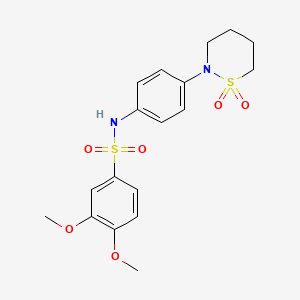

The synthesis of sulfonyl-containing piperidine derivatives is a topic of interest due to their potential antimicrobial properties. In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared through a reaction involving substituted benzhydryl chlorides and 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides. This process was facilitated by the use of dry methylene dichloride and triethylamine. The compounds were then characterized using 1H-NMR, IR, and elemental analysis to confirm their structures .

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds plays a crucial role in their biological activity. In the context of the provided data, the structure-activity relationship was briefly investigated, revealing that the nature of substitutions on the benzhydryl ring and the sulfonamide ring significantly influences antibacterial activity. This suggests that the molecular structure, particularly the substituents on the aromatic rings and the positioning of the sulfonyl groups, is critical for the efficacy of these compounds .

Chemical Reactions Analysis

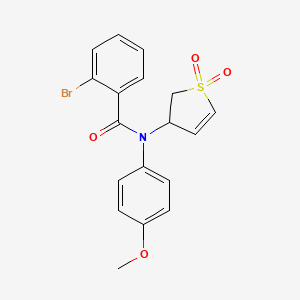

The reactivity of sulfonyl groups with secondary amines was explored in another study, where 1,1'-sulfonylbis(benzotriazole) reacted with secondary amines at room temperature. This reaction led to the formation of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles. Further reactions under microwave irradiation with different amines produced unsymmetrical sulfamides. These reactions highlight the versatility of sulfonyl groups in forming various chemical structures with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds are influenced by their molecular structure. The synthesized compounds in the studies were evaluated for their antimicrobial activities against bacterial and fungal pathogens of tomato plants. Compounds with significant potent antimicrobial activities were identified, suggesting that their physical and chemical properties were conducive to inhibiting the growth of these pathogens. The nature of the substituents and the molecular framework of the sulfonyl compounds are likely to affect their solubility, stability, and overall reactivity, which in turn impacts their biological efficacy .

Case Studies and Applications

The synthesized sulfonyl piperidine derivatives were tested for their antimicrobial activity against standard strains of bacterial and fungal pathogens affecting tomato plants. Compounds with specific substitutions on the benzhydryl and sulfonamide rings showed significant antimicrobial activities, outperforming standard drugs like Chloramphenicol and Mancozeb. This indicates the potential of these compounds as novel antimicrobial agents for agricultural applications, particularly in the protection of crops like tomatoes from bacterial and fungal diseases .

In another case, synthesized compounds were evaluated for their anticancer activity against the human breast cancer cell line (MCF7). One compound exhibited notable cytotoxic activity, and molecular docking studies were performed to suggest a mechanism of action for the observed cytotoxicity. This demonstrates the potential of sulfonyl-containing compounds in the development of new anticancer therapies .

Wissenschaftliche Forschungsanwendungen

Antimalarial and COVID-19 Drug Utilization

Compounds similar to 1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-2-carboxamide have been studied for their potential in treating malaria and COVID-19. These compounds have shown in vitro antimalarial activity and were characterized for their ADMET properties, with promising IC50 values, indicating their potential efficacy as antimalarial agents. Furthermore, molecular docking studies suggest these compounds could have binding affinity against key proteins involved in SARS-CoV-2, the virus responsible for COVID-19 (Fahim & Ismael, 2021).

Synthesis and Biological Evaluation

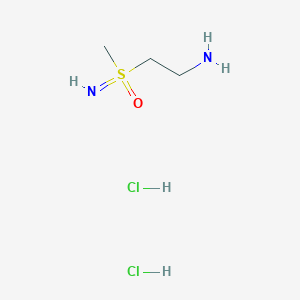

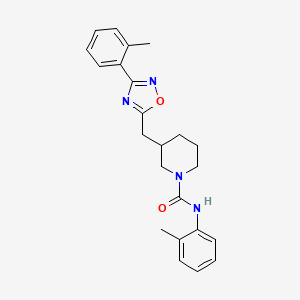

A series of compounds related to the target compound, involving 1,3,4-oxadiazole and piperidinylsulfonyl benzyl sulfides, have been synthesized and analyzed for their potential biological activities. These compounds were screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine their binding affinities with human BChE protein. Such studies are crucial for understanding the potential therapeutic applications of these compounds (Khalid et al., 2016).

Antimicrobial Activity

Compounds structurally similar to the target compound have been synthesized and evaluated for their antimicrobial activity. These studies involved the synthesis of various heterocyclic compounds based on sulfonamide derivatives and their subsequent testing against different microbial strains. Such research is instrumental in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, which are structurally related to the target compound, has shown promising results in cardiac electrophysiology. These compounds have demonstrated potency comparable to established selective class III agents, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Eigenschaften

IUPAC Name |

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S4/c1-24-16-18-10-7-6-9-12(13(10)26-16)25-15(17-9)19-14(21)11-5-3-4-8-20(11)27(2,22)23/h6-7,11H,3-5,8H2,1-2H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNRWNIXFFRFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4CCCCN4S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide](/img/structure/B3010675.png)

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3010676.png)

![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B3010690.png)

![Ethyl 1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B3010692.png)